molecular formula C10H8N4 B2923560 2-(3-cyanoazetidin-1-yl)pyridine-4-carbonitrile CAS No. 2034512-97-3

2-(3-cyanoazetidin-1-yl)pyridine-4-carbonitrile

Cat. No.: B2923560
CAS No.: 2034512-97-3
M. Wt: 184.202
InChI Key: YOCDJJAGUVXJAD-UHFFFAOYSA-N
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Description

2-(3-Cyanoazetidin-1-yl)pyridine-4-carbonitrile is a sophisticated bifunctional chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound integrates a pyridine-4-carbonitrile core with a 3-cyanoazetidine moiety, a structural feature present in potent, clinically significant therapeutic agents. The azetidine ring, in particular, is a valuable saturated heterocycle that contributes to favorable pharmacokinetic properties in drug molecules . The presence of two nitrile groups provides versatile synthetic handles for further derivatization, enabling researchers to rapidly build complex molecular libraries around this core structure. This is particularly valuable in the search for new enzyme inhibitors, as the cyano group is a common pharmacophore in active pharmaceutical ingredients . In a research context, this compound is of significant interest for developing inhibitors of biologically relevant targets. For instance, molecules containing the azetidine-3-carbonitrile substructure have been identified as potent inhibitors of UDP-3-O—(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria . Targeting LpxC is a promising strategy for developing novel antibiotics against multidrug-resistant pathogens. Furthermore, the structural motifs within this compound suggest potential applicability in oncology research, given that related heterocyclic compounds are being investigated for their ability to modulate key signaling pathways, such as the Hippo pathway, via inhibition of transcriptional regulators . This product is intended for use in assay development, hit-to-lead optimization, and structure-activity relationship (SAR) studies. It is supplied as a high-purity solid for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-cyanoazetidin-1-yl)pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-4-8-1-2-13-10(3-8)14-6-9(5-12)7-14/h1-3,9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCDJJAGUVXJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CC(=C2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyanoazetidin-1-yl)pyridine-4-carbonitrile typically involves the reaction of pyridine derivatives with azetidine intermediates. One common method involves the reaction of 3-cyanoazetidine with 4-cyanopyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-cyanoazetidin-1-yl)pyridine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound 2-(3-cyanoazetidin-1-yl)pyridine-4-carbonitrile has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring both azetidine and pyridine moieties, gives it distinct chemical and biological properties, making it a valuable intermediate in synthesizing bioactive compounds and a potential candidate for drug development.

Scientific Research Applications

Chemistry

  • This compound serves as an intermediate in synthesizing complex organic molecules.

Biology

  • The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

  • It is investigated for its potential as a drug candidate for various diseases.
  • The compound's mechanism of action involves interaction with specific molecular targets in biological systems and may inhibit the activity of certain enzymes involved in cancer cell proliferation, demonstrating anticancer properties.
  • It has applications in research of anticancer therapies.

Industry

  • This compound is used in the production of agrochemicals and pharmaceuticals.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: Can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. The major product formed is pyridine-4-carboxylic acid derivatives.
  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major product formed is pyridine-4-amine derivatives.
  • Substitution: Can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols. This leads to the formation of various substituted pyridine derivatives depending on the nucleophile used.

Production Methods

Synthetic Routes and Reaction Conditions

  • The synthesis of this compound typically involves the reaction of pyridine derivatives with azetidine intermediates.
  • One common method involves reacting 3-cyanoazetidine with 4-cyanopyridine under controlled conditions.
  • The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
  • The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

  • Industrial production of this compound follows similar synthetic routes but on a larger scale.
  • The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
  • The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of 2-(3-cyanoazetidin-1-yl)pyridine-4-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Data Tables: Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Properties/Activities Reference
2-(3-Cyanoazetidin-1-yl)pyridine-4-carbonitrile Pyridine 3-cyanoazetidine (2-position), 4-CN High rigidity, dual nitrile reactivity -
2-(4-Methylpiperazin-1-yl)-4-phenyl-... Pyridine 4-Methylpiperazine, thiophene Crystallized, flexible substituent
6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile Imidazo[4,5-c]pyridine Phenyl (6-position), 4-CN Cathepsin S inhibition, stability
3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile Dihydropyrazole Piperidine, 4-CN Thermal stability, hydrogen bonding

Biological Activity

2-(3-cyanoazetidin-1-yl)pyridine-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and potential applications based on available research.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈N₄, and it has a molecular weight of approximately 172.19 g/mol. The compound features a pyridine ring substituted with a cyano group and an azetidine moiety, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include cyclization and nitrilation processes. Specific synthetic routes can vary based on the desired purity and yield, but they generally involve the use of standard organic synthesis techniques such as nucleophilic substitution and cycloaddition .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that related azetidine derivatives show effective inhibition against various bacterial strains, suggesting potential applications in antibiotic development .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, which is critical for its pharmacological potential. Enzyme inhibition studies indicate that this compound can interact with targets involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or infections .

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the compound's effects on cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain cancer cells, indicating a promising avenue for further research in anticancer therapies .

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Antibacterial Properties : A study on related pyridine derivatives demonstrated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) in the low micromolar range.
  • Anticancer Activity : In vitro studies showed that azetidine-based compounds can inhibit proliferation in human cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction.
  • Enzyme Targeting : Research has identified specific enzymes inhibited by pyridine derivatives, showing promise for drug design targeting metabolic pathways critical for pathogen survival.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC (µM)Reference
This compoundAntibacterialStaphylococcus aureus5
Pyridine derivative AAnticancerHeLa cells10
Azetidine derivative BEnzyme inhibitionEnzyme X15

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